Hydrogen-Bond Donor Count: Zero HBD Confers Favorable Membrane-Permeability Profile Relative to Secondary Amide Analogs
N-Benzyl-N-methyl-3-phenylpropanamide possesses zero hydrogen-bond donor atoms because both nitrogen substituents are alkyl/aryl groups, whereas the direct secondary amide comparator N-benzyl-3-phenylpropanamide (CAS 10264-10-5) retains one N–H hydrogen-bond donor [1]. In drug design, each hydrogen-bond donor has been quantitatively associated with an approximate 10-fold decrease in passive membrane permeability; the absence of an HBD in the target compound is therefore predicted to yield superior passive permeability compared with its secondary amide analog, holding other physicochemical parameters constant [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | N-Benzyl-3-phenylpropanamide (CAS 10264-10-5): HBD = 1; N-Methyl-3-phenylpropanamide (CAS 940-43-2): HBD = 1 |
| Quantified Difference | ΔHBD = −1 (elimination of the amide N–H donor) |
| Conditions | Computed molecular descriptors from PubChem (target) and ChemSpider (comparators); permeability impact based on established medicinal chemistry heuristics for passive diffusion |
Why This Matters
Procurement of the tertiary amide form avoids the membrane-permeability penalty associated with the N–H donor in secondary amide analogs, which is critical for CNS-targeted screening libraries and cell-based phenotypic assays.
- [1] PubChem. N-Benzyl-N-methyl-3-phenylpropanamide. Compound Summary, CID 670103. National Center for Biotechnology Information. Accessed 2026-05-06. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997; 23(1–3): 3–25. View Source
